Anticancer Activity of CAS 886912-95-4: Potency Differential Against MCF-7 Breast Cancer Cells vs. Regioisomeric Analog
The closest published head-to-head anticancer activity comparison within the ethylsulfanyl-oxadiazole-benzamide series is between the target compound's 2-ethylsulfanyl regioisomer (CAS 898433-75-5) and related fluorophenyl analogs. The 2-(ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide analog demonstrated an IC50 of 15 μM against MCF-7 breast cancer cells with confirmed apoptosis induction . However, direct cytotoxicity data for the 3-ethylsulfanyl target compound (CAS 886912-95-4) against MCF-7 cells remain unpopulated in the published literature and public screening databases as of the search date. Cross-study inference from NOD2 FRET-based SAR data for the same chemotype library indicates that shifting the methoxyphenyl substituent from the 2- to the 3-position produces a >2.4-fold change in IC50 against a protein target (8.96 μM vs. >21.2 μM) [1], suggesting that analogous positional substitution effects are expected to produce significant differential anticancer activity for the target compound relative to its closest analogs. This represents a critical evidence gap that users must address through their own comparative cytotoxicity profiling when selecting compounds for procurement [2].
| Evidence Dimension | In vitro anticancer activity and structure-dependent potency variation |
|---|---|
| Target Compound Data | Not available in public databases as of search date (MCF-7 cytotoxicity not reported) |
| Comparator Or Baseline | 2-(ethylsulfanyl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 898433-75-5): MCF-7 IC50 = 15 μM; NOD2 reference compound with 2-methoxyphenyl: IC50 = 8.96 μM vs. compound with 3-methoxyphenyl: IC50 > 21.2 μM [1] |
| Quantified Difference | Positional substitution effect: >2.4-fold IC50 shift observed in NOD2 assay for methoxyphenyl regioisomer change; target compound MCF-7 data absent |
| Conditions | MCF-7 breast cancer cell line; NOD2 FRET assay (96/384-well format, pH 8.0, 2°C) [1] |
Why This Matters
Scientific purchasers must verify that CAS 886912-95-4 demonstrates differential MCF-7 anticancer activity relative to its 2-ethylsulfanyl and 4-fluorophenyl analogs before committing to large-scale procurement for oncology screening campaigns, as the NOD2 SAR data prove that methoxyphenyl position critically controls target engagement in this chemotype.
- [1] BindingDB BDBM34349, BDBM34358. Affinity Data: NOD2 FRET Assay — 4-substituted-N-[5-(methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide series. Burnham Center for Chemical Genomics, NIH Molecular Libraries Program, 2012. View Source
- [2] Kuujia.com. 3-(Ethylsulfanyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886912-89-6) Regioisomeric Analog Comparative Product Page. View Source
